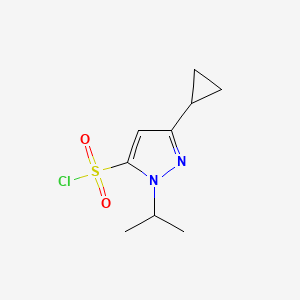
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride typically involves the cyclization of acetylenic ketones with hydrazines, followed by sulfonylation . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and yield of the compound .
Chemical Reactions Analysis
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles . The major products formed from these reactions are often sulfonamide derivatives and other heterocyclic compounds .
Scientific Research Applications
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride
- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
- 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
5-cyclopropyl-2-propan-2-ylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)12-9(15(10,13)14)5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
QVXYYJKYXCBNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177356.png)
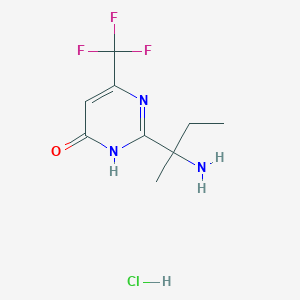
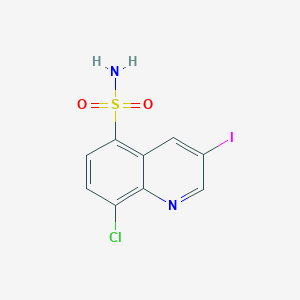
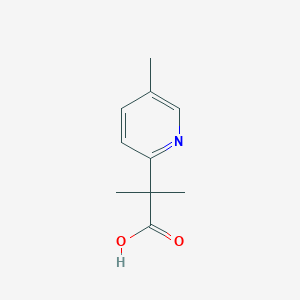
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
methanol](/img/structure/B13177395.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
![Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13177423.png)
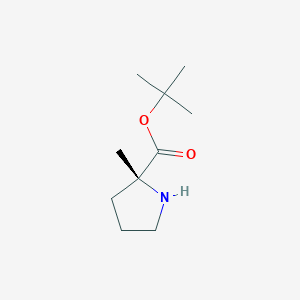
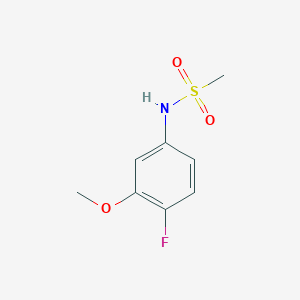
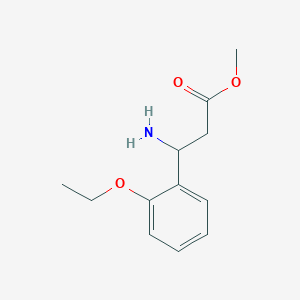
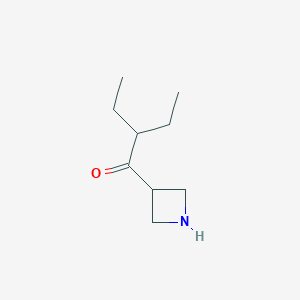
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
